Cas no 2091777-12-5 (2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-)

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-, is a nitro-substituted benzofuran derivative with a hydroxyl group at the 3-position and a carboxylic acid functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which allows for further derivatization. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups on the benzofuran scaffold makes it a versatile intermediate for constructing heterocyclic compounds. Its carboxylic acid moiety enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The compound may also serve as a precursor for bioactive molecules, given the pharmacological relevance of benzofuran-based structures. Proper handling is advised due to potential reactivity of the nitro group.
2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- structure
2091777-12-5 structure
Product name:2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-
CAS No:2091777-12-5
MF:C9H5NO6
Molecular Weight:223.139102697372
CID:5266611

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- 化学的及び物理的性質

名前と識別子

    • 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-
    • インチ: 1S/C9H5NO6/c11-7-5-2-1-4(10(14)15)3-6(5)16-8(7)9(12)13/h1-3,11H,(H,12,13)
    • InChIKey: VZPHYXJIQJMDOF-UHFFFAOYSA-N
    • SMILES: O1C2=CC([N+]([O-])=O)=CC=C2C(O)=C1C(O)=O

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-361094-10.0g
3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95.0%
10.0g
$13032.0 2025-03-18
Enamine
EN300-361094-0.05g
3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95.0%
0.05g
$2545.0 2025-03-18
Enamine
EN300-361094-0.5g
3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95.0%
0.5g
$2910.0 2025-03-18
Enamine
EN300-361094-2.5g
3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95.0%
2.5g
$5940.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01029370-1g
3-Hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95%
1g
¥14994.0 2023-03-19
Enamine
EN300-361094-0.25g
3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95.0%
0.25g
$2789.0 2025-03-18
Enamine
EN300-361094-1.0g
3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95.0%
1.0g
$3031.0 2025-03-18
Enamine
EN300-361094-0.1g
3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95.0%
0.1g
$2668.0 2025-03-18
Enamine
EN300-361094-5.0g
3-hydroxy-6-nitro-1-benzofuran-2-carboxylic acid
2091777-12-5 95.0%
5.0g
$8790.0 2025-03-18

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- 関連文献

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro-に関する追加情報

Introduction to 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- (CAS No. 2091777-12-5)

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- (CAS No. 2091777-12-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound is characterized by its distinct molecular structure, which includes a benzofuran core, a carboxylic acid group, a hydroxyl group, and a nitro group. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.

The molecular formula of 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- is C9H6O5N2, with a molecular weight of approximately 198.14 g/mol. The presence of the benzofuran ring provides the compound with aromatic stability and reactivity, while the carboxylic acid and hydroxyl groups offer opportunities for further chemical modifications and conjugations. The nitro group, on the other hand, imparts strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity.

In recent years, there has been a growing interest in the synthesis and application of benzofuran derivatives due to their potential therapeutic benefits. Research has shown that compounds with a benzofuran scaffold exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses.

Beyond its anti-inflammatory properties, 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been reported to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax and Bak.

The synthetic route for 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- typically involves several steps. One common approach is to start with a suitable benzofuran derivative and introduce the carboxylic acid group through an esterification or amidation reaction. The hydroxyl group can be introduced via an oxidation reaction, followed by nitration to form the nitro group. The specific conditions and reagents used in each step can vary depending on the desired yield and purity of the final product.

In terms of safety and handling, it is important to note that while 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- is not classified as a hazardous material or controlled substance, it should still be handled with care in laboratory settings. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound to minimize exposure risks.

The potential applications of 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- extend beyond pharmaceutical research. In materials science, this compound can be used as a building block for the synthesis of advanced functional materials with unique optical and electronic properties. For example, its aromatic structure and functional groups make it suitable for use in organic electronics and photovoltaic devices.

In conclusion, 2-Benzofurancarboxylic acid, 3-hydroxy-6-nitro- (CAS No. 2091777-12-5) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique molecular structure endows it with diverse chemical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and synthetic methodologies, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

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